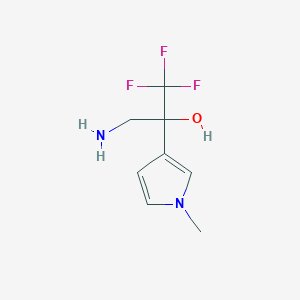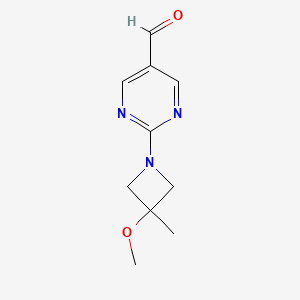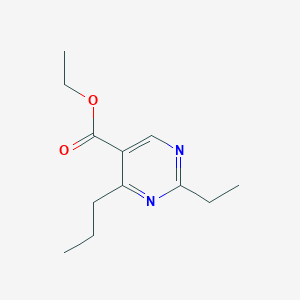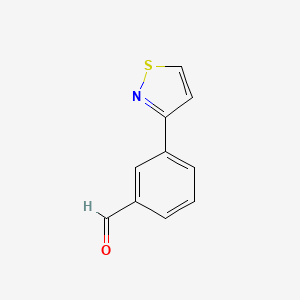
3-(1,2-Thiazol-3-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2-Thiazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a thiazole ring Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzaldehyde typically involves the condensation of 2-aminothiophenol with aromatic aldehydes under acidic or basic conditions. One common method is the Knoevenagel condensation, where 2-aminothiophenol reacts with benzaldehyde in the presence of a base such as piperidine in ethanol solvent . Another method involves the cyclization of thioamides with aldehydes or ketones .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: 3-(1,2-Thiazol-3-yl)benzoic acid.
Reduction: 3-(1,2-Thiazol-3-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1,2-Thiazol-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and sensors due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzaldehyde involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, leading to the inhibition of essential biological processes. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects . The aldehyde group can form covalent bonds with nucleophiles, further contributing to its biological activity .
Comparación Con Compuestos Similares
Benzothiazole: Contains a benzene ring fused to a thiazole ring and is used in similar applications.
Thiazole: A simpler structure without the benzaldehyde moiety, used in various chemical and biological studies.
Benzaldehyde: Lacks the thiazole ring but is widely used in organic synthesis and as a flavoring agent.
Uniqueness: 3-(1,2-Thiazol-3-yl)benzaldehyde is unique due to the presence of both the benzaldehyde and thiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C10H7NOS |
|---|---|
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
3-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-7H |
Clave InChI |
DCODITKJAKTPNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NSC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

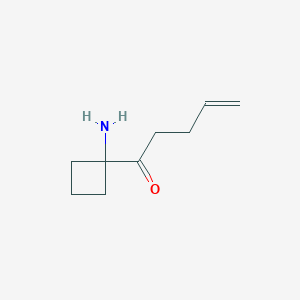
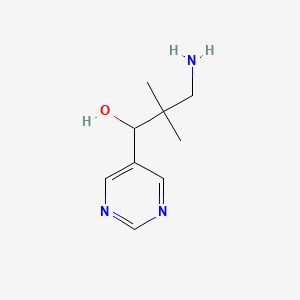
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
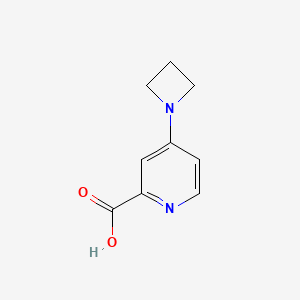
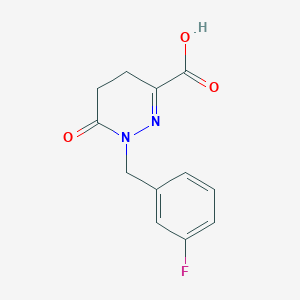

![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
